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molecular formula C6H12N2O B8558551 piperidin-4-one O-methyl oxime

piperidin-4-one O-methyl oxime

Cat. No. B8558551
M. Wt: 128.17 g/mol
InChI Key: GRXVKHFAPSGQDJ-UHFFFAOYSA-N
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Patent
US04771046

Procedure details

53 ml of anhydrous pyridine were added to a mixture of 3.34 g of 4-piperidone hydrochloride monohydrate and 2.0 g of o-methylhydroxylamine hydrochloride, and the mixture was kept stirred overnight at room temperature. After completion of the reaction, the solvent was distilled off, and the crystalline residue was washed with ethyl acetate and collected by filtration. The crystals were washed with saturated aqueous sodium bicarbonate solution until basic and then extracted with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate and the solvent was stripped off, giving 2.5 g of the title compound.
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.Cl.[NH:3]1[CH2:8][CH2:7][C:6](=O)[CH2:5][CH2:4]1.[CH3:10][O:11][NH3+:12].[Cl-]>N1C=CC=CC=1>[CH3:10][O:11][N:12]=[C:6]1[CH2:7][CH2:8][NH:3][CH2:4][CH2:5]1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
3.34 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O
Name
Quantity
2 g
Type
reactant
Smiles
CO[NH3+].[Cl-]
Name
Quantity
53 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was kept stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
WASH
Type
WASH
Details
the crystalline residue was washed with ethyl acetate
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
The crystals were washed with saturated aqueous sodium bicarbonate solution until basic
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous magnesium sulfate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CON=C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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